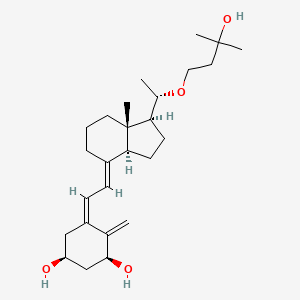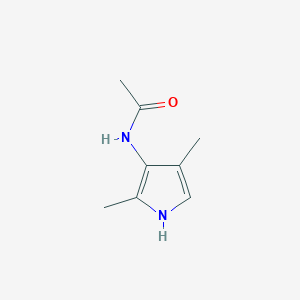
N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the pyrrole ring, and an acetamide group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 2,4-dimethylpyrrole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(2,4-dimethyl-1H-pyrrol-3-yl)ethylamine.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been investigated for antibacterial and antitubercular activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide exerts its effects involves binding to specific molecular targets. For instance, as an enzyme inhibitor, it interacts with the active sites of dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to antibacterial effects.
類似化合物との比較
Similar Compounds
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide: This compound has similar structural features but includes a pyridine ring, which may alter its biological activity.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have been studied for their antibacterial properties and enzyme inhibition.
Uniqueness
N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. Its dual methyl groups at the 2 and 4 positions provide steric hindrance, potentially affecting its binding affinity and selectivity.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide |
InChI |
InChI=1S/C8H12N2O/c1-5-4-9-6(2)8(5)10-7(3)11/h4,9H,1-3H3,(H,10,11) |
InChIキー |
RHWZESYQERMENC-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


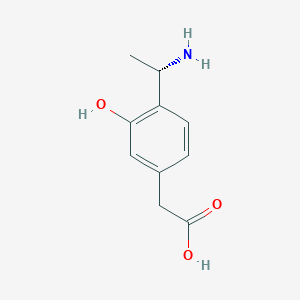
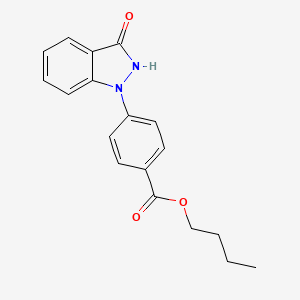
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)

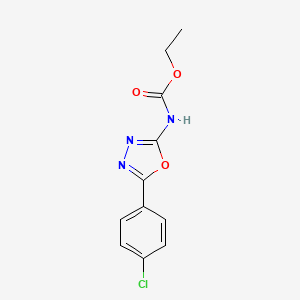
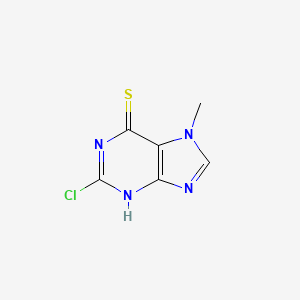
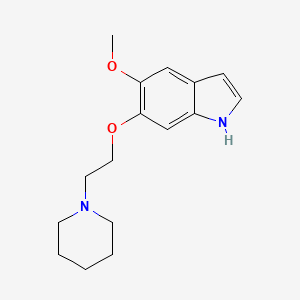

![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
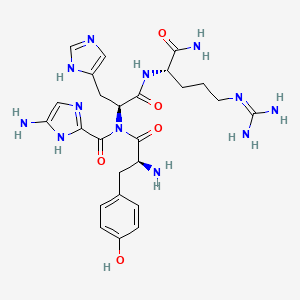

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
